molecular formula C10H17Cl3N2O B1419728 N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride CAS No. 1160622-95-6

N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride

Cat. No. B1419728
M. Wt: 287.6 g/mol
InChI Key: WBUGLNRPZISKFC-UHFFFAOYSA-N
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Description

“N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular weight of 287.61 g/mol . This compound has gained a lot of attention from researchers due to its potential applications in various fields.


Molecular Structure Analysis

The molecular formula of “N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” is C10H17Cl3N2O. The molecular structure analysis would require more specific information such as bond lengths and angles, which are not available from the search results.


Physical And Chemical Properties Analysis

“N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” has a molecular weight of 287.61 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available from the search results.

Scientific Research Applications

Powder Diffraction in Derivative Pesticides

E. Olszewska, B. Tarasiuk, and S. Pikus (2009) characterized derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which include compounds related to N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride. These compounds, analyzed using X-ray powder diffraction, are identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Synthesis in Polymeric Protecting Groups

M. Gormanns and H. Ritter (1994) synthesized derivatives related to N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride for use as polymeric amino protecting groups. This research highlights its potential utility in polymer chemistry (Gormanns & Ritter, 1994).

Role in Peptide Synthesis

N. Leo Benoiton and Francis M.F. Chen (1981) investigated the reaction of N-ethyl,N′-(γ-dimethylaminopropyl)-carbodiimide-HCl with N-tert-butoxycarbonyl-L-valine, which is structurally similar to N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride. Their work demonstrated its role in peptide synthesis, showcasing its importance in bioorganic chemistry (Benoiton & Chen, 1981).

Applications in Organic Synthesis

J. Genêt, S. Thorimbert, S. Mallart, and N. Kardos (1993) utilized similar compounds in a sequential one-pot amination-alkylation process. This research signifies the compound's versatility in organic synthesis (Genêt, Thorimbert, Mallart, & Kardos, 1993).

Herbicide Formulation and Environmental Impact

Ronald D. Wilson, J. Geronimo, and J. A. Armbruster (1997) studied 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound structurally similar to N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride, in various formulations as herbicides. Their findings contribute to understanding the environmental impact of such compounds (Wilson, Geronimo, & Armbruster, 1997).

Exploration in Medicinal Chemistry

The synthesis and biological evaluation of derivatives, as investigated by S. M. Sudhana and Pradeepkiran Jangampalli Adi (2019), highlight the compound's potential in medicinal chemistry, particularly as antioxidants (Sudhana & Jangampalli Adi, 2019).

Safety And Hazards

The safety and hazards associated with handling and using “N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” are not available from the search results. It’s always important to refer to the Safety Data Sheets (SDS) for proper handling and safety precautions .

properties

IUPAC Name

3-chloro-4-[2-(dimethylamino)ethoxy]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O.2ClH/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUGLNRPZISKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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